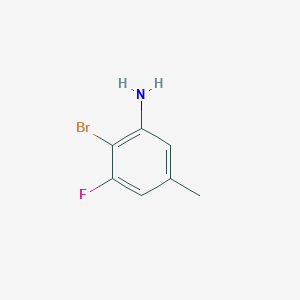

2-Bromo-3-fluoro-5-methylaniline

Description

Significance of Polyhalogenated Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Polyhalogenated aniline derivatives, which are aniline compounds containing more than one halogen atom, are of considerable interest in modern organic chemistry. youtube.com The presence of multiple halogens can significantly alter the electronic properties and reactivity of the aniline ring system. These compounds serve as versatile starting materials for creating a wide array of organic molecules, including pharmaceuticals, agrochemicals, and specialized polymers. wisdomlib.org The type of halogen and its position on the aromatic ring can be fine-tuned to achieve desired chemical transformations and to impart specific characteristics to the final product.

Strategic Importance of Fluorine and Bromine Substituents in Aromatic Systems

The inclusion of both fluorine and bromine on an aromatic ring, as seen in 2-Bromo-3-fluoro-5-methylaniline, offers distinct advantages for chemical synthesis.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. stackexchange.comwyzant.com This can significantly influence the acidity of nearby functional groups and the reactivity of the aromatic ring. In the context of nucleophilic aromatic substitution (SNAr) reactions, a fluorine substituent can activate the ring, making it more susceptible to attack by nucleophiles. stackexchange.comwyzant.com This is a key feature in the construction of complex molecules. Furthermore, the incorporation of fluorine can enhance the metabolic stability and membrane permeability of drug candidates, a desirable trait in medicinal chemistry. nih.govnumberanalytics.com

Bromine: The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular architectures. The carbon-bromine bond is weaker than the carbon-fluorine bond, allowing for selective reactions at the bromine position while leaving the fluorine intact.

The combination of these two halogens on the same aromatic ring allows for a stepwise and controlled functionalization of the molecule, a highly sought-after characteristic in multi-step organic synthesis.

Overview of Research Trajectories for this compound and Related Anilines

Research involving this compound and its analogs primarily focuses on their utility as synthetic intermediates. For instance, related dihalogenated anilines, such as 5-Bromo-4-fluoro-2-methylaniline, are key ingredients in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated as potential tumor suppressors. ossila.com The multiple reactive sites on these molecules, including the amine group and the halogen substituents, allow for diverse chemical modifications. ossila.com This versatility makes them attractive starting points for the discovery of new bioactive compounds and advanced materials. nih.gov

Historical Development of Synthetic Approaches to Substituted Anilines

The synthesis of substituted anilines has a rich history, evolving from early discoveries to sophisticated modern techniques.

Early Methods: The reduction of nitroarenes to anilines has been a cornerstone of aniline synthesis since the 19th century. The Zinin reaction, first described in 1842, utilized sulfide (B99878) salts for this transformation. wikipedia.org Shortly after, in 1854, the Béchamp reduction using iron as the reductant was developed. wikipedia.org These stoichiometric methods remain relevant for the preparation of specific aniline derivatives. wikipedia.org The discovery of aniline itself is credited to the destructive distillation of indigo (B80030) in 1826. britannica.com

The Rise of the Dye Industry: The synthetic dye industry, which blossomed after William Henry Perkin's accidental discovery of mauve in 1856, heavily relied on aniline and its derivatives. researchgate.netmcgill.ca This industrial demand spurred further research into the production and modification of anilines. mcgill.ca

Modern Catalytic Methods: Contemporary organic synthesis has seen the development of powerful catalytic methods for constructing substituted anilines. Copper-mediated Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations are now widely used to form the carbon-nitrogen bond of anilines from aryl halides and ammonia (B1221849) or amines. wikipedia.orgresearchgate.net These methods offer greater efficiency, milder reaction conditions, and broader substrate scope compared to older techniques.

The continuous evolution of synthetic methodologies has made a wide range of substituted anilines, including complex polyhalogenated derivatives like this compound, more accessible for research and development.

Data Tables

Table 1: Physicochemical Properties of 3-Bromo-2-fluoro-5-methylaniline (Isomer of the title compound)

| Property | Value | Source |

| Molecular Formula | C₇H₇BrFN | nih.gov |

| Molecular Weight | 204.04 g/mol | nih.gov |

| XLogP3-AA | 2.4 | nih.gov |

| Monoisotopic Mass | 202.97459 Da | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSMOWSOJAKJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Fluoro 5 Methylaniline

Retrosynthetic Analysis of 2-Bromo-3-fluoro-5-methylaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, this process reveals several potential synthetic pathways. The primary disconnections can be made at the carbon-nitrogen and carbon-halogen bonds.

One common retrosynthetic approach involves the reduction of a corresponding nitro compound, 2-bromo-3-fluoro-5-methylnitrobenzene. This precursor can be conceptually broken down further by considering the sequence of halogenation and nitration on a simpler toluene (B28343) or aniline (B41778) derivative.

Another strategy involves the amination of a di-halogenated toluene derivative, such as 2-bromo-1,3-difluoro-5-methylbenzene (B8064428). This pathway relies on the selective substitution of a fluorine atom with an amino group.

Precursor Identification and Availability for Targeted Synthesis

Based on the retrosynthetic analysis, several key precursors for the synthesis of this compound can be identified. The commercial availability of these precursors is crucial for the feasibility of any synthetic route.

3-Fluoro-5-methylaniline: This compound serves as a potential starting material for direct halogenation. It is listed in several chemical supplier catalogs. nih.gov

2-Bromo-1,3-difluoro-5-methylbenzene: This precursor is essential for synthesis pathways involving amination. nih.govambeed.com

2-Bromo-3-fluoronitrobenzene: While not the direct precursor, its reduction product, 2-bromo-3-fluoroaniline (B56032), is a closely related compound whose synthesis provides insights. The synthesis of 2-bromo-3-fluoroaniline often starts from 2-bromo-3-fluoronitrobenzene. chemicalbook.com

3-Fluoro-5-iodo-4-methylaniline: While not a direct precursor, the synthetic methods for this related compound, such as electrophilic aromatic substitution, are relevant.

Direct Bromination and Fluorination Strategies on Methylanilines

The direct introduction of bromine and fluorine onto a methylaniline core represents a straightforward approach to this compound. However, the directing effects of the amino and methyl groups, as well as the existing fluorine atom, must be carefully considered to achieve the desired regioselectivity.

For instance, the synthesis of related halogenated anilines often involves electrophilic aromatic substitution. The synthesis of 3-Fluoro-5-iodo-4-methylaniline can be achieved through stepwise electrophilic aromatic substitution using N-iodosuccinimide (NIS) for iodination and a SELECTFLUOR® reagent for fluorination, starting from a 2-methylaniline derivative. This highlights the need for controlled reaction conditions to ensure selective substitution and prevent polyhalogenation.

Amination and Methylation Pathways on Halogenated Aromatics

An alternative to direct halogenation is the construction of the target molecule by forming the amine or methyl group at a later stage.

Amination: A plausible route involves the nucleophilic aromatic substitution of a fluorine atom in a di-halogenated toluene derivative. For example, the reaction of 2-bromo-1,3-difluoro-5-methylbenzene with an amino group source could yield the desired product.

Methylation: While less common for this specific target, pathways involving the introduction of a methyl group to a pre-functionalized aniline or nitrobenzene (B124822) derivative are also conceivable.

A patented method for the preparation of 2-bromo-6-fluoroaniline (B133542) involves the sulfonation of 2-fluoroaniline, followed by bromination and subsequent desulfonation. wipo.int This multi-step process demonstrates a strategy to control the position of the incoming bromine atom.

Stereoselective Synthesis Approaches

This compound is an achiral molecule, meaning it does not have non-superimposable mirror images. Therefore, stereoselective synthesis, which is concerned with the controlled formation of stereoisomers, is not applicable to the preparation of this compound.

Catalytic Systems in the Preparation of this compound

Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions and improved efficiency.

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. These small organic molecules can activate substrates in a variety of ways, leading to highly selective transformations under mild reaction conditions. While specific organocatalytic methods for the synthesis of this compound are not extensively documented in the literature, the principles of organocatalysis can be applied to the key bond-forming reactions required for its construction.

Organocatalytic Bromination and Fluorination:

The introduction of bromine and fluorine atoms onto an aromatic ring is a key step in the synthesis of this compound. Organocatalytic approaches to halogenation have gained significant traction. For instance, the enantioselective α-bromination of aldehydes and ketones has been successfully achieved using chiral secondary amines, such as diphenylpyrrolidine derivatives. researchgate.net These catalysts operate via enamine catalysis, activating the carbonyl compound towards electrophilic attack by a bromine source like N-bromosuccinimide (NBS). researchgate.net While this applies to the α-position of a carbonyl group, similar principles of activating a substrate towards electrophilic halogenation could be envisioned for aromatic systems.

Similarly, organocatalytic fluorination has been demonstrated using chiral imidazolidinones, which catalyze the enantioselective α-fluorination of aldehydes with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). researchgate.net The direct organocatalytic fluorination of aniline derivatives remains a challenge but is an active area of research.

Organocatalytic Reactions of Substituted Anilines:

Organocatalysis has been successfully employed in various reactions involving substituted anilines, demonstrating the potential for their use in the synthesis of complex molecules. For example, chiral phosphoric acids have been used to catalyze the asymmetric [3 + 2] cascade annulation of aniline derivatives, leading to the formation of chiral tetrahydroindoles. nih.govacs.org This highlights the ability of organocatalysts to control both chemo-, regio-, and enantioselectivity in reactions involving anilines. nih.govacs.org

Furthermore, organocatalytic oxidation of substituted anilines to azoxybenzenes and nitro compounds has been developed using 2,2,2-trifluoroacetophenone (B138007) as a catalyst. rsc.org This demonstrates the ability of organocatalysts to mediate transformations of the amino group itself.

While direct application to this compound is yet to be reported, these examples showcase the potential of organocatalytic systems to effect the necessary transformations for its synthesis, potentially offering milder and more selective routes compared to traditional methods.

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. acs.orgnih.gov The application of these principles to the synthesis of this compound can lead to more sustainable and economically viable production methods.

Key Green Chemistry Principles and Their Application:

Prevention of Waste: Designing synthetic routes that generate minimal waste is a cornerstone of green chemistry. acs.orgnih.gov This can be achieved by maximizing atom economy and reducing the number of synthetic steps.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions.

Use of Less Hazardous Chemical Syntheses: This principle encourages the use of substances that pose little or no toxicity to human health and the environment. acs.org For example, replacing hazardous reagents like liquid bromine with safer alternatives such as N-bromosuccinimide is a step towards greener synthesis. researchgate.net

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. acs.org While the toxicological profile of this compound is not the focus here, the synthesis process should avoid the generation of highly toxic byproducts.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. acs.org The use of ionic liquids as solvents for the chlorination and bromination of unprotected anilines has been shown to be a safer and more effective alternative to traditional organic solvents. beilstein-journals.orgnih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. acs.org The use of organocatalysts or recyclable heterogeneous catalysts in the synthesis of anilines aligns with this principle. qualitas1998.net

A patent for the preparation of 2-bromo-5-fluoroaniline, a related compound, describes a method that aims for high yield and purity with simple operation, which are factors that contribute to a greener process. google.com Another approach to greening the synthesis of anilines involves the use of bio-based raw materials, as demonstrated by a process that converts industrial raw sugar and ammonia (B1221849) into aniline using microorganisms and subsequent chemocatalysis. renewable-materials.eu

The table below summarizes how green chemistry principles can be applied to the synthesis of halogenated anilines.

| Green Chemistry Principle | Application in Halogenated Aniline Synthesis |

| Waste Prevention | One-pot synthesis to reduce intermediate isolation and purification steps. |

| Atom Economy | Utilizing addition reactions where possible, for example, in the introduction of functional groups. |

| Less Hazardous Synthesis | Replacing corrosive and toxic reagents like elemental halogens with solid, manageable alternatives (e.g., N-halosuccinimides). |

| Safer Solvents | Employing water, supercritical fluids, or ionic liquids as reaction media instead of volatile organic compounds. beilstein-journals.orgnih.gov |

| Catalysis | Using recyclable organocatalysts or heterogeneous catalysts to minimize waste and improve efficiency. qualitas1998.net |

Scalability and Industrial Feasibility of Synthetic Routes

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors, including cost of starting materials, reaction conditions, safety, and efficiency. For a specialized compound like this compound, the scalability of its synthesis will heavily depend on the intended application and the required volume.

The industrial production of anilines is a well-established process, with over six million metric tons produced annually from fossil fuels. renewable-materials.eu The conventional route involves the nitration of benzene (B151609) followed by hydrogenation. renewable-materials.eumdpi.com While this is a large-scale process for the parent aniline, the synthesis of highly substituted derivatives like this compound would be a multi-step batch process.

Factors Influencing Scalability:

Starting Material Availability and Cost: The synthesis would likely start from a commercially available substituted toluene or aniline. The cost and availability of this starting material are crucial for the economic viability of the process.

Reaction Conditions: Reactions that can be performed at or near ambient temperature and pressure are generally easier and less expensive to scale up than those requiring high temperatures or pressures.

Catalyst Selection and Cost: The choice of catalyst is critical. For industrial applications, heterogeneous catalysts are often preferred as they are easier to separate from the reaction mixture and can often be recycled. qualitas1998.netmdpi.com The cost and stability of the catalyst are also major considerations.

Process Safety: The potential for runaway reactions, the handling of hazardous materials, and the generation of toxic byproducts must be carefully managed in an industrial setting.

Purification: The ease of purification of the final product and the removal of impurities are important for achieving the desired product quality and for minimizing waste.

The table below outlines key considerations for the industrial scale-up of a hypothetical synthesis of this compound.

| Parameter | Laboratory Scale | Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Equipment | Glassware | Reactors, distillation columns, filtration units |

| Reagent Purity | High purity often used | Technical grade may be used to reduce costs |

| Process Control | Manual control | Automated process control systems |

| Safety | Fume hood, personal protective equipment | Process safety management, hazard analysis |

| Cost | Reagent cost is a primary factor | Overall process economics, including energy and labor, are critical |

Recent developments in flow chemistry offer a promising avenue for the scalable and safe production of fine chemicals. acs.org Continuous flow reactors can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, making them an attractive option for the industrial synthesis of specialized anilines.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 3 Fluoro 5 Methylaniline

Reactivity Profile of the Amino Group in 2-Bromo-3-fluoro-5-methylaniline

The primary amino group is a key site of reactivity, functioning as a potent nucleophile and a powerful activating group that influences the aromatic ring's susceptibility to electrophilic attack.

Electrophilic Aromatic Substitution Reactions

The amino group is a strong ortho-, para-director. In the case of this compound, the positions ortho to the amine are C2 and C6, while the para-position is C4. The C2 position is already substituted with a bromine atom. The C4 position is occupied by the fluorine atom. Therefore, electrophilic attack is primarily directed to the C6 position.

However, the reactivity of the ring is complex. The methyl group at C5 is weakly activating, reinforcing the directing effect of the amine towards C6. Conversely, the electronegative bromine and fluorine atoms at C2 and C3 exert a deactivating, electron-withdrawing inductive effect. Furthermore, the bulky bromine atom at the adjacent C2 position may cause steric hindrance at the C6 position, potentially reducing reaction rates.

While specific studies on this compound are limited, related syntheses, such as the nitration of 4-fluoroaniline, demonstrate that electrophilic substitution on substituted anilines is a standard procedure. google.com The synthesis of a related compound, 3-bromo-5-trifluoromethylaniline, involves a nitration step on an acetylated aniline (B41778) derivative to control the position of substitution, a common strategy to modulate the powerful directing effect of the amino group. google.com

Amidation and Sulfonamidation Reactions

As a primary amine, the aniline functionality readily undergoes nucleophilic attack on acylating and sulfonylating agents to form stable amides and sulfonamides. These reactions are fundamental in medicinal chemistry for creating diverse compound libraries and protecting the amino group during subsequent synthetic steps.

Amidation: The reaction with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a base, yields the corresponding N-aryl amide. A relevant example is the acetylation of 5-bromo-2-methylpyridin-3-amine (B1289001) (a structural analog) with acetic anhydride to produce N-[5-bromo-2-methylpyridine-3-yl]acetamide, a key step before performing cross-coupling reactions. mdpi.com

Sulfonamidation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) furnishes sulfonamides. This transformation has been documented for 2-bromoaniline, which reacts with p-toluenesulfonyl chloride in the presence of pyridine (B92270) to yield N-(2-bromophenyl)-4-methylbenzenesulfonamide. ekb.eg This sulfonamide can then participate in further synthetic transformations, such as cyclization reactions. ekb.eg

These reactions highlight the straightforward reactivity of the amino group, which is generally not impeded by the halogen substituents on the ring.

Formation of Heterocyclic Rings via the Aniline Functionality

The aniline moiety is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocycles. The amino group can act as a nucleophile in condensation and cyclization reactions with various bifunctional electrophiles.

For instance, anilines are key components in tandem reactions for creating complex molecules. A cobalt-catalyzed three-component reaction involving a diazo compound, N-isocyaniminotriphenylphosphorane, and a carboxylic acid has been shown to tolerate an aniline substrate, yielding a 2,5-substituted 1,3,4-oxadiazole. acs.orgacs.org This demonstrates the compatibility of the aniline group in complex, one-pot procedures.

Furthermore, the combination of the aniline functionality with the ortho-bromine substituent allows for sequential cross-coupling and cyclization reactions. A well-established strategy is the Sonogashira coupling of an ortho-haloaniline with a terminal alkyne, followed by an intramolecular cyclization to construct indole (B1671886) rings. nih.gov This powerful sequence allows for the rapid assembly of the indole core, a privileged scaffold in medicinal chemistry.

Role of the Bromine Substituent in Cross-Coupling Chemistry

The carbon-bromine bond in this compound is a prime reaction handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are often preferred substrates due to their balanced reactivity and stability compared to more reactive iodides and less reactive chlorides.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most versatile methods for creating biaryl and aryl-alkenyl structures. The reaction is catalyzed by a palladium complex and requires a base.

Studies on the closely related 5-bromo-2-methylpyridin-3-amine have shown efficient Suzuki coupling with a variety of arylboronic acids. mdpi.com These reactions typically employ a Pd(PPh₃)₄ catalyst and a base like K₃PO₄ in a dioxane/water solvent system, proceeding at elevated temperatures to give moderate to good yields of the coupled products. mdpi.com The tolerance of various functional groups on the boronic acid partner makes this a highly modular approach.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Analogous Bromo-Amine Based on the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. mdpi.com

| Arylboronic Acid Partner | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 78 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 82 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75 |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 68 |

Heck and Sonogashira Coupling Reactions

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. While specific examples with this compound are not documented, the reaction is broadly applicable to aryl bromides. Typical conditions involve a palladium catalyst (like Pd(OAc)₂), a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds by coupling the aryl bromide with a terminal alkyne. organic-chemistry.org The reaction is generally catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org Research on related substrates, such as 5- and 6-bromo-3-fluoro-2-cyanopyridines, demonstrates successful Sonogashira coupling with a range of terminal alkynes at room temperature using Pd(PPh₃)₄ and CuI as the catalytic system. soton.ac.uk These mild conditions are compatible with numerous functional groups. soton.ac.uk Copper-free conditions have also been developed, which can be advantageous for sensitive substrates. nih.gov

Table 2: Conditions for Sonogashira Coupling of a Related Bromo-Fluoro-Heterocycle Based on the coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes. soton.ac.uk

| Alkyne Partner | Catalyst System | Base / Solvent | Temp. | Time (h) |

| 4-Ethylphenylacetylene | Pd(PPh₃)₄, CuI | Et₃N / THF | Room Temp. | 16 |

| 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₄, CuI | Et₃N / THF | Room Temp. | 16 |

| Propargyl alcohol | Pd(PPh₃)₄, CuI | Et₃N / THF | Room Temp. | 16 |

| Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N / THF | Room Temp. | 16 |

These cross-coupling reactions underscore the utility of the bromine atom in this compound as a versatile anchor point for molecular elaboration, enabling the synthesis of complex structures with significant potential in materials science and medicinal chemistry.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an amine in the presence of a base and a suitable phosphine ligand. wikipedia.orgorganic-chemistry.org For this compound, the carbon-bromine bond is the primary site for this transformation due to the generally higher reactivity of aryl bromides compared to aryl fluorides in this catalytic cycle. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the catalytic cycle. wikipedia.orgacs.org

While specific experimental data for the Buchwald-Hartwig amination of this compound is not extensively reported, analogous reactions with substituted bromo-fluoro-anilines provide insight into the expected reactivity. For instance, the amination of various aryl bromides has been successfully achieved using a range of amines. A representative, albeit general, example of a Buchwald-Hartwig amination of a brominated pyridine with a diamine is the reaction of 2-bromo-6-methyl pyridine with (+/-)-trans-1,2-diaminocyclohexane, which proceeds in 60% yield. chemspider.com

Table 1: Illustrative Buchwald-Hartwig Amination of an Aryl Bromide (Analogous System)

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene (B28343) | 80°C | 60% | chemspider.com |

Negishi and Stille Coupling Applications

Negishi Coupling: The Negishi coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. nih.gov For this compound, the C-Br bond is the expected site of reaction. The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and reductive elimination to form the coupled product. Highly selective synthesis of trisubstituted alkenes has been achieved through arylethyne bromoboration followed by Negishi coupling. nih.gov

Stille Coupling: The Stille coupling reaction provides another versatile route to C-C bond formation, utilizing an organotin reagent as the coupling partner with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org Similar to the Negishi coupling, the reaction with this compound would preferentially occur at the C-Br bond. The mechanism follows the familiar pattern of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups. thermofisher.com The reactivity of the organostannane is a key factor, with the general order being alkynyl > alkenyl > aryl > allyl > benzyl (B1604629) > alkyl. nih.gov

Table 2: Illustrative Stille Coupling of an Aryl Bromide (Analogous System)

| Aryl Halide | Organotin Reagent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromonaphthalene | Phenyl(tributyl)stannane | [(t-Bu)₂P(OH)]₂PdCl₂ | Water | 100°C | 80% | pressbooks.pub |

Reactivity of the Fluorine Substituent in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing strongly electron-withdrawing groups. In the context of this compound, the fluorine atom can act as a leaving group in SNAr reactions. Generally, in SNAr, aryl fluorides are more reactive than aryl bromides. This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect. vt.edu

The reactivity in SNAr is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group significantly accelerates the reaction. pressbooks.pub In this compound, the amino group is electron-donating, which would generally disfavor SNAr. However, the bromine atom provides some electron-withdrawing character through its inductive effect. Studies on fluorinated anilines have shown that fluorine atoms ortho to the amino group can undergo nucleophilic substitution. vt.edu

While specific SNAr studies on this compound are scarce, research on related compounds demonstrates the feasibility of this reaction. For example, a method for the nucleophilic defluorination of unactivated fluoroarenes has been developed using organic photoredox catalysis, which can tolerate a bromine substituent. nih.gov

Investigating Regioselectivity and Chemoselectivity in Reactions of this compound

The presence of both bromine and fluorine atoms on the aniline ring raises important questions of regioselectivity and chemoselectivity in cross-coupling reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig, Negishi, and Stille, the C-Br bond is generally more reactive than the C-F bond. This is because the oxidative addition of the C-Br bond to the palladium catalyst is kinetically more favorable. Therefore, it is expected that these reactions would selectively occur at the bromine-substituted position of this compound, leaving the fluorine atom intact for potential subsequent transformations. Studies on the chemoselective coupling of polyhalogenated aryl triflates have shown that the choice of ligand and reaction conditions can be crucial in controlling which halide reacts. polyu.edu.hkbohrium.comresearchgate.netrsc.org

Regioselectivity , the preference for reaction at one position over another, is also a key consideration. In the case of this compound, the positions of the substituents direct the reactivity. The amino group is a strong ortho-, para-director for electrophilic aromatic substitution, but in the context of palladium-catalyzed cross-coupling, the electronic and steric effects of all substituents play a role. Ligand control has been shown to be a powerful tool for dictating the regioselectivity in palladium-catalyzed reactions of substrates with multiple reactive sites. nih.govnih.govnsf.govchemrxiv.org

Reaction Kinetics and Thermodynamic Considerations

The rates of the discussed reactions are influenced by several factors, including the nature of the substrate, the catalyst system, the nucleophile, and the reaction conditions.

For the Buchwald-Hartwig amination , kinetic studies have shown that the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. nih.gov The nature of the base can also influence the reaction pathway and kinetics. nih.gov

In Negishi and Stille couplings , the transmetalation step can sometimes be rate-limiting, depending on the specific substrates and conditions. wikipedia.org The electronic effects of substituents on the aryl halide can significantly impact the rate of oxidative addition, with electron-withdrawing groups generally accelerating the reaction.

For SNAr reactions , as previously mentioned, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form the Meisenheimer complex. vt.edu The stability of this intermediate, which is enhanced by electron-withdrawing groups, is a key factor in determining the reaction rate.

Applications of 2 Bromo 3 Fluoro 5 Methylaniline in Advanced Organic Synthesis

Utilization as a Versatile Organic Intermediate and Building Block

2-Bromo-3-fluoro-5-methylaniline is recognized primarily for its role as a versatile organic intermediate. The presence of three distinct functional groups—an amine, a bromine atom, and a fluorine atom—on the aromatic ring allows for a variety of chemical transformations. The amine group can undergo diazotization, acylation, or act as a nucleophile. The bromine atom is particularly well-suited for participation in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental for creating new carbon-carbon and carbon-nitrogen bonds.

The fluorine atom, while generally less reactive in substitution reactions compared to bromine, significantly influences the electronic properties of the molecule. It can increase the metabolic stability and binding affinity of derivative compounds, a desirable trait in the development of pharmaceuticals. This multi-functionality makes this compound a valuable starting material for chemists to introduce a substituted aniline (B41778) fragment into a larger molecular structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1805421-04-8 synquestlabs.com |

| Molecular Formula | C₇H₇BrFN synquestlabs.com |

| Molecular Weight | 204.04 g/mol synquestlabs.com |

| Purity | Typically ≥97% |

Synthesis of Complex Molecular Architectures Featuring Halogenated Aniline Scaffolds

The core structure of this compound provides a robust halogenated aniline scaffold. This framework is integral to the synthesis of more complex molecular architectures. While specific examples detailing the use of this exact isomer are not extensively documented in peer-reviewed literature, the general utility of related bromo-fluoro-aniline derivatives is well-established. For instance, isomers like 5-Bromo-4-fluoro-2-methylaniline are key intermediates in the synthesis of active pharmaceutical ingredients (APIs) ossila.com. These compounds serve as foundational pieces upon which larger, more intricate molecules are built through sequential reactions. The bromine atom, in particular, acts as a handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Precursor in the Development of Heterocyclic Compounds

Aniline and its derivatives are common precursors for the synthesis of a wide array of heterocyclic compounds, which are central to medicinal chemistry. The amino group of this compound can participate in cyclization reactions to form nitrogen-containing heterocycles. For example, it can react with diketones, ketoesters, or other bifunctional electrophiles to construct rings such as quinolines, indoles, or benzodiazepines. The presence of the halogen substituents can direct the regioselectivity of these cyclization reactions and can be retained in the final product for further functionalization or to modulate the biological activity of the heterocyclic system.

Contributions to the Synthesis of Novel Molecular Probes for Chemical Biology Research

Integration into Multistep Synthesis of Functional Organic Materials

The synthesis of functional organic materials, such as those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, often relies on building blocks that can be readily modified and polymerized. Halogenated anilines can be precursors to polymers like polyanilines or can be integrated into more complex monomer units. The bromine atom on this compound allows for its incorporation into larger conjugated systems through polymerization reactions (e.g., Suzuki polymerization). The fluorine and methyl groups can enhance the solubility and influence the solid-state packing of the resulting materials, which in turn affects their electronic and optical properties.

Derivatives and Analogs of 2 Bromo 3 Fluoro 5 Methylaniline: Design and Functionalization

Design Principles for Novel Derivatives Based on 2-Bromo-3-fluoro-5-methylaniline

The design of novel derivatives originating from this compound, a compound with the CAS number 1805421-04-8, is fundamentally guided by the strategic manipulation of its existing functional groups and the introduction of new substituents. synquestlabs.com The inherent electronic properties and positional arrangement of the bromo, fluoro, and methyl groups on the aniline (B41778) ring provide a versatile scaffold for chemical modification.

Key design principles often revolve around:

Steric Considerations: The spatial arrangement of the substituents influences the accessibility of the reactive sites, particularly the amino group and the carbon atoms of the benzene (B151609) ring. The design of new derivatives must take into account the steric hindrance that may arise from the introduction of bulky groups, which can direct reactions to specific positions.

Bioisosteric Replacement: In the context of medicinal chemistry, a common design strategy involves the replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres). This can lead to derivatives with improved biological activity, selectivity, or metabolic stability. For instance, the bromine atom could be replaced with other halogens or different functional groups to explore structure-activity relationships.

Introduction of Pharmacophores: For pharmaceutical applications, the design may involve incorporating specific structural motifs, known as pharmacophores, which are recognized to interact with biological targets. The this compound core can serve as a foundational structure to which these pharmacophoric groups are attached.

Systematic Modification of Aromatic Substituents

Common modifications include:

Halogen Exchange: The bromine atom can be replaced with other halogens (chlorine, iodine) through various synthetic methods, such as halogen-exchange reactions. This allows for a systematic study of the impact of the halogen's size and electronegativity on the molecule's properties.

Modification of the Methyl Group: The methyl group can be oxidized to a carboxylic acid or an alcohol, or it can be a site for further functionalization. These modifications can significantly alter the solubility and electronic properties of the resulting derivatives.

Substitution at Other Ring Positions: While the existing substituents direct incoming groups to specific positions, synthetic strategies can be devised to introduce new functional groups at the remaining available positions on the aromatic ring. This can be achieved through careful selection of reagents and reaction conditions.

Derivatization of the Amino Group: The amino group is a key site for modification. It can be acylated, alkylated, or converted into other nitrogen-containing functional groups, such as amides, sulfonamides, or diazonium salts. These modifications can dramatically alter the basicity and nucleophilicity of the aniline nitrogen. chemistrysteps.com

Investigations into Structure-Reactivity Relationships within the this compound Family

Understanding the structure-reactivity relationships within the family of this compound derivatives is essential for predicting their chemical behavior and for the rational design of new synthetic targets.

Key areas of investigation include:

Influence of Substituents on Basicity: The basicity of the aniline nitrogen is a critical parameter that is influenced by the electronic effects of the ring substituents. chemistrysteps.com Electron-withdrawing groups, such as the halogens, decrease the basicity, while electron-donating groups, like the methyl group, increase it. chemistrysteps.com The interplay of these effects in this compound and its derivatives can be systematically studied by measuring their pKa values.

Regioselectivity in Electrophilic Aromatic Substitution: The existing substituents on the benzene ring direct incoming electrophiles to specific positions. The activating, ortho,para-directing amino group is in competition with the deactivating effects of the halogens. chemistrysteps.com The methyl group also contributes to the directing effects. Experimental studies are necessary to determine the preferred sites of substitution and to understand the factors governing this regioselectivity.

Reactivity in Nucleophilic Aromatic Substitution: While less common for electron-rich anilines, certain derivatives of this compound might undergo nucleophilic aromatic substitution, particularly if additional strong electron-withdrawing groups are introduced onto the ring. The fluorine atom, in particular, can be susceptible to displacement by nucleophiles under specific conditions.

Cross-Coupling Reactions: The bromine atom on the ring is a valuable handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The reactivity of the C-Br bond in these reactions will be influenced by the other substituents on the ring.

Synthetic Pathways to Diverse Analogues of this compound

A variety of synthetic strategies can be employed to access a diverse range of analogues of this compound. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials.

Some common synthetic approaches include:

Multi-step Synthesis from Simpler Precursors: The synthesis of complex aniline derivatives often involves a multi-step sequence starting from more readily available building blocks. For example, a synthesis might begin with a substituted benzene ring, followed by a series of reactions to introduce the nitro group, which is then reduced to the aniline. libretexts.org The bromine and fluorine atoms can be introduced at various stages of the synthesis through electrophilic halogenation or other methods.

Modification of Existing Anilines: Starting with a commercially available substituted aniline, the desired bromo and fluoro substituents can be introduced. For instance, direct bromination of a fluoro-methylaniline could be a potential route, although regioselectivity might be a challenge. beilstein-journals.org

Diazotization and Sandmeyer-type Reactions: The amino group of an aniline can be converted to a diazonium salt, which is a versatile intermediate. This diazonium salt can then be transformed into a variety of other functional groups, including halogens, through reactions like the Sandmeyer reaction. A patent describes a method for preparing 5-bromo-3-fluoro-2-methylbenzoate from 2-methyl-3-amino-5-bromobenzoate via a diazotization reaction. google.com

Use of Protecting Groups: To control the reactivity and achieve the desired regioselectivity, protecting groups are often employed for the amino group. beilstein-journals.org For example, the amino group can be acetylated to form an acetanilide, which moderates the activating effect of the amino group and directs electrophilic substitution. The protecting group can then be removed in a later step.

Functionalization Strategies for Enhanced Synthetic Utility

To enhance the synthetic utility of this compound and its derivatives, various functionalization strategies can be applied. These strategies aim to introduce reactive handles that can be used in a wider range of chemical transformations.

Key functionalization strategies include:

Introduction of Orthogonal Reactive Sites: A key strategy is to introduce functional groups that can be selectively manipulated in the presence of the existing substituents. For example, introducing a boronic acid or ester group would allow for participation in Suzuki coupling reactions, while the bromine atom could be used in a different type of coupling reaction.

Conversion of the Amino Group to a More Versatile Functionality: As mentioned earlier, the amino group can be converted to a diazonium salt, which opens up a wide array of transformations. It can also be converted into an azide (B81097) or other functionalities that can participate in click chemistry or other bio-orthogonal reactions.

Metal-Catalyzed Cross-Coupling: The bromine atom is a prime site for functionalization via cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a vast array of complex molecules.

Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group, often derived from the amino group, to deprotonate a specific ortho position with a strong base. The resulting organometallic species can then be reacted with various electrophiles to introduce new substituents with high regioselectivity.

Comparative Reactivity Studies of Related Halogenated Aniline Isomers

The reactivity of halogenated anilines is highly dependent on the nature and position of the halogen substituents. Comparative studies of isomers provide valuable insights into the electronic and steric effects at play.

Key findings from comparative studies include:

Effect of Halogen Type: In electrophilic substitution reactions, the reactivity of halogenated anilines often follows the order I > Br > Cl > F. This is due to a combination of the inductive and resonance effects of the halogens.

Positional Isomerism: The position of the halogen relative to the amino group has a profound impact on reactivity. Halogens in the ortho and para positions exert a stronger electronic influence on the amino group compared to those in the meta position.

Regioselectivity in Halogenation: The halogenation of anilines is a classic example of how substituents direct incoming electrophiles. The amino group is a powerful activating and ortho,para-directing group. However, in strongly acidic media, the amino group is protonated to form the anilinium ion, which is a meta-directing group. chemistrysteps.com The presence of other substituents further complicates the regiochemical outcome.

Nucleophilic Substitution: The susceptibility of a halogenated aniline to nucleophilic substitution is influenced by the position of the halogen and the presence of other electron-withdrawing groups. Halogens in positions activated by other substituents are more readily displaced.

Below is a data table comparing the properties of this compound with some of its isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1805421-04-8 | C₇H₇BrFN | 204.04 |

| 3-Bromo-2-fluoro-5-methylaniline | 1207319-71-8 | C₇H₇BrFN | 204.04 |

| 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | C₇H₇BrFN | 204.04 |

| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | C₇H₇BrFN | 204.04 |

| 3-Bromo-5-fluoro-4-methylaniline | 207110-35-8 | C₇H₇BrFN | 204.04 |

This data is compiled from various chemical suppliers and databases. synquestlabs.comossila.comnih.govlookchem.comnih.govnih.gov

Computational and Spectroscopic Investigations of 2 Bromo 3 Fluoro 5 Methylaniline

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule at the atomic level. These methods can predict stable conformations, geometric parameters (bond lengths and angles), and the electronic structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, often paired with basis sets like 6-311++G(d,p), are known for providing a good balance between computational cost and accuracy for predicting molecular properties. For a molecule like 2-Bromo-3-fluoro-5-methylaniline, DFT calculations would typically be employed to optimize the molecular geometry and calculate vibrational frequencies. The choice of the functional, such as B3LYP, is crucial as it approximates the exchange-correlation energy, a key component of the total energy calculation.

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are still valuable. They are often used as a starting point for more advanced computational methods. Comparing results from both HF and DFT can provide insights into the effects of electron correlation on the molecular properties of this compound.

Conformational Analysis and Energy Landscapes

The presence of the amine (-NH₂) and methyl (-CH₃) groups, which can rotate, suggests that this compound may have multiple stable conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify these stable structures and the energy barriers between them. This is typically done by rotating specific dihedral angles and calculating the energy at each step. The resulting energy landscape provides crucial information about the molecule's flexibility and the relative populations of its conformers at a given temperature.

Vibrational Spectroscopic Analysis for Structural Elucidation

Vibrational spectroscopy is a powerful experimental technique for identifying functional groups and elucidating the structure of molecules. The vibrational modes of a molecule are sensitive to its geometry and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum shows absorption bands corresponding to specific vibrational modes. For this compound, characteristic bands would be expected for the N-H stretching and bending vibrations of the amine group, C-H stretching of the aromatic ring and the methyl group, C-N stretching, C-F stretching, and C-Br stretching. The positions of these bands provide a fingerprint for the molecule.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum also provides information about the vibrational modes of a molecule. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. A combined analysis of both FTIR and Raman spectra, supported by theoretical frequency calculations, is essential for a complete and accurate assignment of the vibrational modes of this compound.

Correlation with Theoretically Predicted Spectra

The correlation between experimentally obtained and theoretically predicted spectra is a cornerstone of modern structural elucidation. For this compound, this would involve comparing experimental infrared (IR) and Raman spectra with those generated through computational methods. Theoretical spectra are typically calculated using quantum chemical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. nih.gov These computational approaches model the vibrational modes of the molecule, providing predicted frequencies and intensities.

In a typical study, the molecular geometry of this compound would first be optimized using a chosen level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov Following optimization, vibrational frequency calculations would be performed. The resulting theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and the limitations of the computational model, thereby improving the agreement with experimental data. nih.gov

The comparison of the scaled theoretical vibrational frequencies with the experimental IR and Raman bands allows for a detailed assignment of the observed spectral features to specific molecular vibrations. For instance, the characteristic stretching vibrations of the C-Br, C-F, C-N, and N-H bonds, as well as the various bending and deformation modes of the aniline (B41778) ring and its substituents, can be precisely identified. Studies on similar halogenated anilines have demonstrated excellent correlation between theoretical and experimental spectra, enabling a confident assignment of the fundamental vibrational modes. researchgate.net This correlative approach is invaluable for confirming the molecular structure and understanding the influence of the substituents on the vibrational properties of the molecule.

Below is a hypothetical data table illustrating how such a correlation might be presented.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) (Scaled) | Assignment |

| ν(N-H) stretch | 3450 | 3455 | Asymmetric NH₂ stretch |

| ν(N-H) stretch | 3350 | 3358 | Symmetric NH₂ stretch |

| ν(C-H) aromatic | 3100 | 3105 | Aromatic C-H stretch |

| ν(C-H) methyl | 2950 | 2955 | Asymmetric CH₃ stretch |

| ν(C-H) methyl | 2870 | 2875 | Symmetric CH₃ stretch |

| ν(C=C) aromatic | 1600-1450 | 1595, 1510, 1460 | Aromatic ring stretching |

| δ(N-H) scissoring | 1620 | 1625 | NH₂ scissoring |

| δ(C-H) methyl | 1450 | 1455 | Asymmetric CH₃ bend |

| δ(C-H) methyl | 1375 | 1380 | Symmetric CH₃ bend |

| ν(C-F) stretch | 1250 | 1258 | C-F stretching |

| ν(C-N) stretch | 1300 | 1305 | C-N stretching |

| ν(C-Br) stretch | 650 | 655 | C-Br stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic protons would appear in the typical downfield region (around 6.5-8.0 ppm) and would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. libretexts.org The exact chemical shifts and coupling constants would be influenced by the electronic effects of the bromo, fluoro, and methyl substituents. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl (CH₃) protons would appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be in the range of 110-160 ppm, with the carbons directly attached to the electronegative bromine, fluorine, and nitrogen atoms showing characteristic shifts. libretexts.org The carbon of the methyl group would appear at a much higher field, typically around 15-25 ppm. The carbon atoms will also exhibit coupling to the fluorine atom (¹⁹F-¹³C coupling), which can provide valuable structural information.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom. This signal would likely be split into a multiplet due to coupling with the neighboring aromatic protons.

A hypothetical table of expected NMR data is presented below.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.0 | d | ~8.0 (H-H) | Aromatic H |

| ¹H | ~6.8 | dd | ~8.0 (H-H), ~2.0 (H-F) | Aromatic H |

| ¹H | ~4.5 | br s | - | NH₂ |

| ¹H | ~2.3 | s | - | CH₃ |

| ¹³C | ~150 | d | ~240 (C-F) | C-F |

| ¹³C | ~140 | s | - | C-NH₂ |

| ¹³C | ~135 | s | - | C-CH₃ |

| ¹³C | ~125 | d | ~5 (C-F) | Aromatic C-H |

| ¹³C | ~115 | d | ~20 (C-F) | Aromatic C-H |

| ¹³C | ~110 | s | - | C-Br |

| ¹³C | ~20 | s | - | CH₃ |

| ¹⁹F | ~-120 | m | - | C-F |

Mass Spectrometric Studies for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺). Due to the presence of bromine, this molecular ion peak would appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensities, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. youtube.com

The fragmentation of the molecular ion would provide valuable structural clues. Common fragmentation pathways for halogenated aromatic amines include the loss of the halogen atom or the amino group. libretexts.org For this compound, key fragmentation peaks might correspond to the loss of a bromine radical (M⁺ - Br), a fluorine radical (M⁺ - F), or a methyl radical (M⁺ - CH₃). The relative intensities of these fragment ions would depend on the stability of the resulting cations. Alpha-cleavage next to the amine group is also a common fragmentation pathway for anilines. youtube.com

A hypothetical summary of the expected mass spectrometric data is provided in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 203/205 | 100 | [C₇H₇BrFN]⁺ (Molecular Ion) |

| 188/190 | 20 | [C₆H₄BrFN]⁺ (Loss of CH₃) |

| 124 | 60 | [C₇H₇FN]⁺ (Loss of Br) |

| 184 | 15 | [C₇H₇BrN]⁺ (Loss of F) |

| 109 | 40 | [C₆H₆N]⁺ (Loss of Br and F) |

Prediction of Electronic Properties and Frontier Molecular Orbitals

Computational quantum chemistry methods are widely used to predict the electronic properties of molecules, including this compound. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic behavior. Key electronic properties that can be calculated include the dipole moment, polarizability, and the energies of the frontier molecular orbitals (FMOs).

The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important for understanding a molecule's chemical reactivity. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the distribution of the HOMO and LUMO would be influenced by the substituents on the aniline ring. The electron-donating amino and methyl groups and the electron-withdrawing bromo and fluoro groups would affect the electron density distribution across the molecule. Computational studies on similar molecules have shown that the HOMO is often localized on the aromatic ring and the amino group, while the LUMO is typically distributed over the aromatic ring. researchgate.net

A hypothetical table summarizing the predicted electronic properties is shown below.

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the most likely reaction pathways, locate the transition states, and calculate the activation energies. This information is crucial for understanding reaction kinetics and selectivity.

For this compound, computational modeling could be used to study various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the amino group. For example, the mechanism of a reaction between this compound and an electrophile could be investigated by calculating the energies of the reactants, intermediates, transition states, and products. mdpi.com

These calculations are typically performed using DFT methods. The transition state is a first-order saddle point on the PES, and its structure can be located using various optimization algorithms. The activation energy of the reaction is the energy difference between the transition state and the reactants. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. Such computational studies on aniline derivatives have provided valuable insights into their reactivity and reaction mechanisms. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3-fluoro-5-methylaniline, and how can regioselectivity be optimized?

- The compound can be synthesized via sequential halogenation and amination. For example, bromination of 3-fluoro-5-methylaniline using N-bromosuccinimide (NBS) under radical conditions or directed ortho-borylation followed by bromination . Regioselectivity is influenced by directing groups (e.g., -NH₂) and reaction conditions (temperature, solvent polarity). Optimization may require protecting the amine group to avoid undesired side reactions .

Q. What analytical methods are most reliable for assessing purity and structural confirmation?

- High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended for purity analysis (>97% threshold) . For structural confirmation, use ¹H/¹³C/¹⁹F NMR to verify substituent positions and mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺ ~ 218–220 Da) .

Q. How should this compound be stored to ensure stability?

- Store under inert gas (N₂/Ar) at 0–6°C in amber vials to prevent photodegradation. Hydrochloride salt forms (e.g., CAS 1384265-18-2) may offer enhanced stability for long-term storage .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to derivatize this compound?

- The bromine substituent is reactive in palladium-catalyzed couplings. Use Pd(PPh₃)₄ with aryl boronic acids (1.2 eq) in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (hexane/EtOAc 4:1). Note: Fluorine and methyl groups may influence steric and electronic effects on coupling efficiency .

Q. What strategies mitigate competing side reactions during functionalization (e.g., dehalogenation or amine oxidation)?

- Protect the amine group with acetyl or tert-butoxycarbonyl (Boc) before functionalization. For example, acetylation with acetic anhydride in pyridine reduces oxidation risk. Deprotect post-reaction using HCl/EtOH .

Q. How do substituent positions (bromo, fluoro, methyl) influence electronic properties in catalysis or material science applications?

- The electron-withdrawing effects of Br and F (ortho/para directors) lower the aromatic ring’s electron density, enhancing electrophilic substitution at specific positions. The methyl group (electron-donating, meta director) introduces steric hindrance, affecting reaction kinetics. Computational studies (DFT) can model these effects .

Q. What are the key challenges in scaling up synthesis, and how can they be addressed?

- Key issues : (1) Bromine’s volatility, (2) fluorine’s reactivity, (3) purification of regioisomers.

- Solutions : Use flow chemistry for controlled bromination, optimize solvent systems (e.g., DMF for solubility), and employ preparative HPLC or recrystallization (hexane/CH₂Cl₂) for isomer separation .

Data Contradictions and Validation

- CAS Registry Variations : Discrepancies in CAS numbers (e.g., 1393442-46-0 vs. 1384265-18-2) likely reflect salt vs. free base forms or positional isomerism. Validate structures via 2D NMR (COSY, NOESY) to confirm substituent positions .

- Purity Claims : Vendor-reported purity (>97% HPLC) should be cross-checked with independent LC-MS analysis, as residual solvents or isomers may skew results .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.